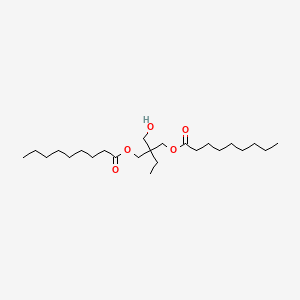
Trimethylolpropane dinonanoate
Übersicht
Beschreibung
Trimethylolpropane dinonanoate is an ester compound derived from trimethylolpropane and nonanoic acid. It is known for its excellent lubricating properties and is widely used in various industrial applications, particularly as a base stock for synthetic lubricants. The compound is valued for its high thermal stability, low volatility, and biodegradability, making it an environmentally friendly alternative to traditional petroleum-based lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylolpropane dinonanoate is typically synthesized through an esterification reaction between trimethylolpropane and nonanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Trimethylolpropane+Nonanoic Acid→Trimethylolpropane Dinonanoate+Water
The optimal reaction conditions include a temperature of around 120°C and a molar ratio of trimethylolpropane to nonanoic acid of 1:3. The reaction is typically completed within 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes using large-scale reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylolpropane dinonanoate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of trimethylolpropane and nonanoic acid.
Common Reagents and Conditions
Esterification: Catalyzed by sulfuric acid or p-toluenesulfonic acid, carried out at 120°C.
Transesterification: Catalyzed by sodium methoxide or potassium hydroxide, typically performed at 60-80°C.
Hydrolysis: Can be catalyzed by hydrochloric acid or sodium hydroxide, carried out at room temperature to 60°C.
Major Products Formed
Esterification: this compound and water.
Transesterification: New esters depending on the alcohol used.
Hydrolysis: Trimethylolpropane and nonanoic acid.
Wissenschaftliche Forschungsanwendungen
Trimethylolpropane dinonanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a base stock for synthetic lubricants and as a plasticizer in polymer chemistry.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential as a carrier for active pharmaceutical ingredients due to its low toxicity and biodegradability.
Industry: Widely used in the formulation of high-performance lubricants for automotive, aerospace, and industrial machinery. It is also used in the production of biodegradable hydraulic fluids and metalworking fluids.
Wirkmechanismus
The primary mechanism of action of trimethylolpropane dinonanoate in lubricants is its ability to form a stable, protective film on metal surfaces, reducing friction and wear. The ester functional groups interact with the metal surface, providing a lubricating layer that prevents direct metal-to-metal contact. This reduces friction, heat generation, and wear, thereby extending the life of mechanical components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylolpropane trioleate: Another ester of trimethylolpropane, known for its excellent lubricating properties and biodegradability.
Pentaerythritol tetranonanoate: A similar ester compound used in high-performance lubricants and plasticizers.
Neopentyl glycol dinonanoate: Used in similar applications as trimethylolpropane dinonanoate, with comparable thermal stability and lubricating properties.
Uniqueness
This compound stands out due to its balanced combination of high thermal stability, low volatility, and excellent biodegradability. These properties make it a preferred choice for environmentally friendly lubricant formulations. Additionally, its ability to form a stable lubricating film on metal surfaces enhances its performance in reducing friction and wear.
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O5/c1-4-7-9-11-13-15-17-22(26)28-20-24(6-3,19-25)21-29-23(27)18-16-14-12-10-8-5-2/h25H,4-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWACFGNXYGNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186945 | |
| Record name | 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] dinonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68541-12-8 | |
| Record name | 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] dinonanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68541-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane dinonanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanoic acid, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] dinonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dinonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)

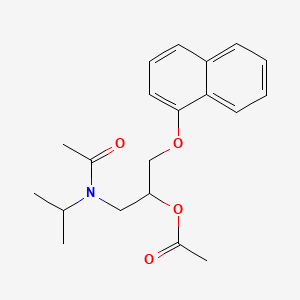
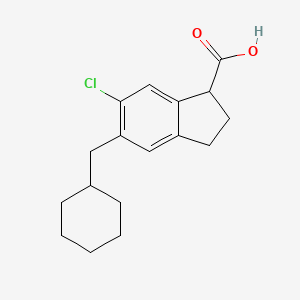



![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)

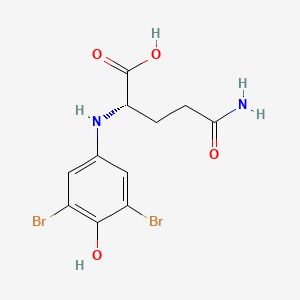

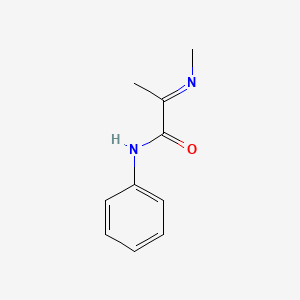

![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
